Product packaging for Hexane-1,6-diamine;oxalic acid(Cat. No.:CAS No. 93787-01-0)

Hexane-1,6-diamine;oxalic acid

Cat. No.: B14372491
CAS No.: 93787-01-0
M. Wt: 296.27 g/mol
InChI Key: MFNZPARXWHPQOQ-UHFFFAOYSA-N
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Description

Hexane-1,6-diamine;oxalic acid is a chemical compound with the molecular formula C8H18N2O4 and a molecular weight of 206.240 g/mol . It is a salt formed from Hexane-1,6-diamine (also known as hexamethylenediamine or HDA) and oxalic acid . The primary research value of this compound is tied to the properties of its precursor molecules. Hexane-1,6-diamine is an industrial organic compound with a well-documented and critical role as a monomer in polymer synthesis . It is most notably used in the production of Nylon 66 through a polycondensation reaction with adipic acid . Furthermore, hexamethylenediamine serves as a key precursor for hexamethylene diisocyanate (HDI), a common feedstock for polyurethane production . It also acts as a cross-linking agent in epoxy resins . In materials science, its derivatives have been studied for creating surface modifications, such as the amine-functionalization of ultra-high-molecular-weight polyethylene (UHMWPE) fiber to alter surface properties . Researchers should handle this product with care. While specific toxicity data for this salt is limited, hexane-1,6-diamine is known to be moderately toxic and corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation . It is essential to consult the Safety Data Sheet (MSDS) before use. This product is intended for laboratory and research purposes only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O8 B14372491 Hexane-1,6-diamine;oxalic acid CAS No. 93787-01-0

Properties

CAS No.

93787-01-0

Molecular Formula

C10H20N2O8

Molecular Weight

296.27 g/mol

IUPAC Name

hexane-1,6-diamine;oxalic acid

InChI

InChI=1S/C6H16N2.2C2H2O4/c7-5-3-1-2-4-6-8;2*3-1(4)2(5)6/h1-8H2;2*(H,3,4)(H,5,6)

InChI Key

MFNZPARXWHPQOQ-UHFFFAOYSA-N

Canonical SMILES

C(CCCN)CCN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways of Salt Formation

Solution-Based Synthesis of Hexane-1,6-diamine;oxalic acid

Solution-based synthesis involves dissolving the reactants, hexane-1,6-diamine and oxalic acid, in a suitable solvent to facilitate the ionic reaction that leads to salt formation and subsequent crystallization.

Achieving a precise 1:1 molar ratio of the diamine and dicarboxylic acid components is critical, particularly when the resulting salt is used as a precursor for polymerization, such as in the synthesis of certain polyamides. aalto.fiaalto.fi Proper stoichiometry ensures the formation of high molecular weight polymers by preventing premature termination of the reaction chain. aalto.fi

The synthesis of diamine-dicarboxylic acid salts, often referred to as "nylon salts," is frequently carried out in a solution to ensure this equimolar balance. aalto.fiaalto.fi The process typically involves dissolving the dicarboxylic acid and the diamine in a solvent where the resulting salt has lower solubility. This difference in solubility causes the salt to precipitate from the solution as it forms, driving the reaction to completion and yielding a product with a well-defined stoichiometric ratio. aalto.figoogle.com

Key Principles of Stoichiometric Control:

Equimolar Reactants: The use of precisely measured, equimolar amounts of hexane-1,6-diamine and oxalic acid is the foundation of the process.

Precipitation-Driven Reaction: The selection of a solvent system where the salt is less soluble than the individual reactants is a key strategy. google.com

Two-Step Method for Polymers: In polymer synthesis, the initial preparation of a crystalline, solid nylon salt is a crucial first step to guarantee the 1:1 molar ratio required for successful polycondensation. aalto.fi

The choice of solvent is a determining factor in the success of the solution-based synthesis of the this compound salt. The solvent system affects not only the reaction rate and yield but also the crystalline form (polymorphism) of the final product. google.com The reaction is generally conducted at temperatures ranging from 0°C to 100°C, ensuring the temperature remains below the decomposition point of the salt to prevent amide formation. google.com

Different solvents have been utilized for the synthesis of diamine-dicarboxylic acid salts. For instance, ethanol (B145695) is commonly used, where the dicarboxylic acid is dissolved in hot ethanol before the diamine solution is added, leading to the precipitation of the salt. aalto.fi In other cases, aqueous solutions are employed, particularly for common salts like nylon 6/6 salt from hexamethylenediamine (B150038) and adipic acid. aalto.fi More complex syntheses involving oxalic acid and diamine derivatives have utilized solvents like acetonitrile (B52724) and toluene, where factors such as water content are carefully controlled to influence the resulting crystal structure. google.com

The following table summarizes various solvent systems and conditions reported for the synthesis of diamine-dicarboxylic acid salts, providing insights into potential pathways for the specific this compound system.

ReactantsSolventReaction ConditionsReference
Diamine and Dicarboxylic AcidAlcohol (e.g., Methanol)Temperature: 0-100°C; salt precipitates upon formation. google.com
Diamine and Dicarboxylic AcidEthanolDicarboxylic acid dissolved in hot ethanol (~75°C), then diamine solution is added. aalto.fi
Optically Active Diamine Derivative and Oxalic AcidAcetonitrile or TolueneDropwise addition at 50-80°C, followed by stirring for 2-5 hours. Water content influences crystal form. google.com
Benzene-1,2-diamine derivative and Oxalic AcidDMFHeated at 120°C overnight. mdpi.com
o-Phenylenediamine and Oxalic AcidWater with HClHeated to 100°C. innovareacademics.in

Solid-State and Mechanochemical Synthesis Approaches

Solid-state synthesis methods, including mechanochemistry, present an alternative to traditional solution-based routes. These techniques are often more environmentally friendly due to the reduction or complete elimination of solvents.

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions in the solid state. nih.govacs.org The preparation of diamine-dicarboxylic acid salts has been successfully demonstrated through the simple mechanical mixing of the solid reactants. nih.govresearchgate.net This solvent-free approach generates the corresponding salt or co-crystal directly. nih.gov

Studies on systems like 1,4-diazabicyclo[2.2.2]octane and various dicarboxylic acids have shown that mechanical mixing effectively produces the acid-base adducts. nih.gov Characterization techniques such as X-ray diffraction and solid-state NMR are instrumental in confirming the structure of the mechanochemically prepared products and verifying proton transfer. nih.gov This method is recognized for its rapid and easy production of crystalline salts. tandfonline.com

Beyond mechanochemistry, other solvent-free or low-solvent methods have been developed. One such process involves the gradual addition of a diamine in its liquid form to a dicarboxylic acid in its powder form. wipo.intgoogle.com This method is performed while keeping the powdered acid in constant motion to ensure homogenous mixing. wipo.intgoogle.com

A key aspect of this approach is maintaining a very low water content, typically at most 5% by weight, to produce an anhydrous salt. wipo.intgoogle.com The processing temperature is carefully controlled to be above 0°C but below the boiling point of the diamine and the melting points of the acid and the resulting salt. wipo.intgoogle.com This technique avoids the formation of a paste and allows for controlled reaction rates, differing significantly from conventional aqueous solution processes that may contain around 50% water by weight. google.com

Mechanistic Investigations of Salt Formation Between Hexane-1,6-diamine and Oxalic Acid

The formation of the salt between hexane-1,6-diamine and oxalic acid is fundamentally a Brønsted-Lowry acid-base reaction. aalto.fi This involves the transfer of protons (H⁺) from the acidic carboxyl groups (-COOH) of oxalic acid to the basic amino groups (-NH₂) of hexane-1,6-diamine.

The mechanism proceeds as follows:

Protonation of the Amine: The nitrogen atom of the amino group in hexane-1,6-diamine has a lone pair of electrons, making it a proton acceptor (a Brønsted-Lowry base).

Deprotonation of the Carboxylic Acid: The carboxyl groups of oxalic acid are proton donors (a Brønsted-Lowry acid).

Ion Pair Formation: The transfer results in the formation of a protonated amino group (an ammonium (B1175870) cation, -NH₃⁺) and a deprotonated carboxyl group (a carboxylate anion, -COO⁻). The electrostatic attraction between these oppositely charged ions forms the salt.

Advanced analytical techniques are used to confirm that a true salt (with proton transfer) has formed, rather than a co-crystal (where neutral components are held by hydrogen bonds). Solid-state NMR spectroscopy is a particularly powerful tool for this purpose. nih.gov By analyzing the carbon chemical shift tensors of the carboxyl group, researchers can reliably determine the protonation state of the adduct, distinguishing between the N⁺-H···⁻OOC ionic interaction of a salt and the N···H-O neutral hydrogen bond of a co-crystal. nih.gov

Proton Transfer Mechanisms in Amine-Carboxylic Acid Systems

The primary event in the formation of a salt between an amine and a carboxylic acid is the transfer of a proton (H+) from the acidic carboxylic group (-COOH) to the basic amino group (-NH2). rsc.orgfrontiersin.org In the case of hexane-1,6-diamine and oxalic acid, the oxalic acid donates a proton to the hexane-1,6-diamine. frontiersin.org This process is a classic Brønsted-Lowry acid-base reaction.

The mechanism can be influenced by whether the reaction is acid-catalyzed or not. chemistrytalk.org In an uncatalyzed reaction, the initial step is typically the nucleophilic attack of the amine on the carboxylic acid. chemistrytalk.orglibretexts.org However, in the context of direct salt formation, the more significant pathway is the proton transfer. rsc.org This transfer results in the formation of a carboxylate anion (R-COO-) and an ammonium cation (R-NH3+), which are then held together by electrostatic attraction. rsc.org The efficiency of this proton transfer is a key factor in the formation of the salt. acs.org

In systems involving dicarboxylic acids like oxalic acid and diamines like hexane-1,6-diamine, the proton transfer can occur at one or both of the functional groups on each molecule, leading to different stoichiometric salts. Computational studies on similar systems, such as oxalic acid and ammonia (B1221849), have shown that multiple ammonia molecules are required for the dissociation of oxalic acid, indicating a cooperative effect in proton transfer. ustc.edu.cn

Role of Hydrogen Bonding in Salt Nucleation and Growth

Hydrogen bonding plays a critical role in the nucleation and subsequent growth of salt crystals from an amine-carboxylic acid reaction. acs.orgacs.orgmdpi.com Once the initial proton transfer has occurred, the resulting ions, the hexanediammonium cation and the oxalate (B1200264) anion, organize themselves into a stable crystal lattice. This organization is heavily directed by the formation of a network of hydrogen bonds. acs.orgmdpi.com

Several types of hydrogen bonds are significant in these systems:

N-H···O bonds: These are strong, charge-assisted hydrogen bonds formed between the ammonium group of the protonated diamine and the carboxylate group of the oxalate. mdpi.comiucr.org These are fundamental to the formation of the primary salt structure.

O-H···O bonds: In cases where the oxalic acid is not fully deprotonated, hydrogen bonds can form between the carboxylic acid group of one molecule and the carboxylate of another. mdpi.com

These hydrogen bonds create specific, repeating patterns known as supramolecular synthons. mdpi.comiucr.org For instance, the interaction between an aminopyridinium and a carboxylate can form a robust heterosynthon that directs the crystal architecture. mdpi.com The geometry and strength of these hydrogen bonds, which can be studied using techniques like X-ray crystallography and spectroscopic methods, dictate the final crystal structure and its physical properties. frontiersin.orgnih.gov The stability of these hydrogen-bonded networks is a primary driving force for the crystallization of the salt. acs.org

Kinetic and Thermodynamic Aspects of Salt Formation

The formation of this compound salt is governed by both kinetic and thermodynamic principles.

Kinetics relates to the rate at which the salt is formed. The reaction rate is dependent on factors such as temperature, concentration of reactants, and the presence of a solvent. The process of crystallization itself involves two main kinetic steps: nucleation (the formation of initial small, stable crystal nuclei) and crystal growth (the subsequent addition of molecules to these nuclei).

The interplay between kinetics and thermodynamics can sometimes lead to the formation of different solid forms (polymorphs) of the same salt. One form might be kinetically favored (forms faster) while another is thermodynamically more stable (lower in energy). The choice of solvent and cooling rate during crystallization can influence which polymorph is obtained. For instance, rapid cooling might trap a less stable, kinetically favored form.

Equilibrium Studies of Free Forms versus Salt Formation

The extent to which hexane-1,6-diamine and oxalic acid exist as a salt in solution or in the solid state is determined by the equilibrium between the neutral molecules and the ionic salt. This equilibrium is significantly influenced by the relative acid-base strengths of the components, often quantified by their pKa values.

A general rule of thumb, known as the "ΔpKa rule," is often used to predict salt formation. It states that for a salt to be formed, the difference between the pKa of the protonated base (the diamine) and the pKa of the acid (the dicarboxylic acid) should be greater than a certain value, typically around 3.

pKa(Hexane-1,6-diammonium) : The pKa values for the two protonated amino groups of hexane-1,6-diamine are approximately 10.0 and 11.1.

pKa(Oxalic acid) : The pKa values for the two carboxylic acid groups of oxalic acid are approximately 1.25 and 4.28.

The significant difference in these pKa values strongly favors proton transfer and, consequently, salt formation. The equilibrium lies far to the side of the salt, particularly in the solid state where the lattice energy provides additional stabilization.

The position of this equilibrium can be influenced by the solvent. In a non-polar solvent, the formation of the ionic salt may be less favorable than in a polar solvent that can solvate and stabilize the ions. However, for the purpose of isolating a solid salt, a solvent is often chosen in which the salt has low solubility, thus driving the equilibrium towards precipitation. google.com

Crystallization Science and Crystal Engineering of Hexane 1,6 Diamine;oxalic Acid Systems

Advanced Crystallization Techniques

The growth of high-quality single crystals of hexamethylenediammonium oxalate (B1200264) is essential for its structural elucidation and property characterization. Various advanced crystallization techniques are employed to achieve this, primarily focusing on controlling the supersaturation of the solution to promote slow and orderly crystal growth.

Slow Evaporation and Diffusion Methods

Slow evaporation is a widely successful method for crystallizing compounds like hexamethylenediammonium oxalate. umass.edu This technique involves dissolving the salt in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly over days. umass.edumit.edu The choice of solvent is critical; it should be one in which the compound is moderately soluble. umass.edu For the hexane-1,6-diamine and oxalic acid system, which involves a polar diamine and a polar dicarboxylic acid, polar solvents like water or ethanol (B145695) are often suitable. chemicalbook.comechemi.com The rate of evaporation can be controlled by adjusting the opening of the crystallization vessel, for instance, by covering it with parafilm with small perforations. umass.edumit.edu

Vapor diffusion is another effective technique, particularly when only small amounts of the compound are available. unifr.ch This method involves dissolving the salt in a small vial, which is then placed inside a larger sealed container holding a more volatile solvent in which the salt is insoluble. The slow diffusion of the precipitant vapor into the solution of the salt induces crystallization. unifr.ch

Controlled Precipitation Strategies

Controlled precipitation is a key strategy for obtaining crystalline materials from solution. aidic.it In the context of hexamethylenediammonium oxalate, this involves carefully managing the conditions of the salification reaction between hexane-1,6-diamine and oxalic acid to favor the formation of well-defined crystals over amorphous precipitate. googleapis.com

Key parameters that are controlled during precipitation include:

pH: The pH of the solution significantly affects the solubility of the salt and the protonation state of both the diamine and the dicarboxylic acid. Maintaining an optimal pH is crucial for quantitative precipitation. academicdirect.org

Temperature: Temperature influences the solubility of the salt. A common strategy is to dissolve the reactants at a higher temperature and then cool the solution slowly to induce crystallization. mit.edugoogle.com

Concentration of Reactants: The initial concentrations of hexane-1,6-diamine and oxalic acid determine the level of supersaturation, which in turn affects the nucleation and growth rates of the crystals. google.com

Stoichiometry: Precise control of the molar ratio of the diamine and diacid is important, especially for salts with low solubility in water, to ensure the formation of a stoichiometric salt. googleapis.com

The use of additives can also influence the crystallization process. For instance, surfactants can modify the crystal habit by adsorbing onto specific crystal faces, and buffer salts can help maintain the optimal pH. google.com

Crystal Structure Determination and Analysis

Once suitable crystals are obtained, their three-dimensional structure is determined, providing a wealth of information about molecular conformation, packing, and intermolecular interactions.

X-ray Diffraction Analysis of Hexane-1,6-diaminium Oxalate Salt

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise arrangement of atoms within a crystal. forcetechnology.com For hexamethylenediammonium oxalate, XRD analysis reveals the crystallographic parameters, including the unit cell dimensions and space group. iucr.orgresearchgate.net

Table 1: Crystallographic Data for Hexamethylenediammonium Bis(monohydrogen oxalate) Monohydrate iucr.org

ParameterValue
FormulaC₆H₁₈N₂²⁺·2C₂HO₄⁻·H₂O
Molecular Weight314.0
Crystal SystemMonoclinic
Space GroupP2/n
a (Å)11.207 (5)
b (Å)5.690 (1)
c (Å)12.275 (2)
β (°)105.41 (2)
Volume (ų)754.6 (4)
Z2

Characterization of Hydrogen Bonding Networks within the Crystal Lattice

Hydrogen bonds are the dominant intermolecular forces in the crystal structure of hexamethylenediammonium oxalate, playing a crucial role in stabilizing the crystal lattice. iucr.org In the salt, the protonated ammonium (B1175870) groups (NH₃⁺) of the hexane-1,6-diamine dication act as hydrogen bond donors, while the oxygen atoms of the oxalate anions and any co-crystallized water molecules act as acceptors. iucr.orgresearchgate.net

In the structure of hexamethylenediammonium bis(monohydrogen oxalate) monohydrate, an extensive network of hydrogen bonds is observed. iucr.org The three protons of the NH₃⁺ group are hydrogen-bonded to two oxygen atoms from different carboxylate groups and to the water molecule. iucr.org The water molecule, in turn, acts as an acceptor from two NH₃⁺ groups and a donor to two oxygen atoms of two different carboxylate groups. iucr.org Additionally, a strong O-H···O hydrogen bond exists within the hydrogen oxalate ion. iucr.org This intricate network of hydrogen bonds links all the components of the crystal—the dication, the anions, and the water molecules—into a stable three-dimensional supramolecular architecture. iucr.orgjournalspress.com

Polymorphism and Phase Transitions

The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different solid-state arrangements, or polymorphs, of the same chemical entity can exhibit distinct physicochemical properties. In the context of the salt formed from Hexane-1,6-diamine and oxalic acid, referred to as hexane-1,6-diammonium oxalate, the potential for polymorphism is significant due to the conformational flexibility of the hexane-1,6-diammonium cation and the various hydrogen-bonding motifs that can be established with the oxalate anion.

Identification and Characterization of Polymorphic Forms

While specific, dedicated studies on the polymorphic forms of pure hexane-1,6-diammonium oxalate are not extensively reported in publicly accessible literature, the existence of polymorphism is a well-documented phenomenon in the broader class of salts formed between aliphatic diamines and dicarboxylic acids. nih.gov The characterization of different polymorphic forms generally relies on a combination of analytical techniques.

X-ray Diffraction (XRD) , particularly single-crystal XRD (SC-XRD) and powder XRD (PXRD), is the definitive method for identifying and characterizing polymorphs. SC-XRD provides the precise three-dimensional arrangement of atoms in the crystal lattice, allowing for the unambiguous identification of a polymorphic form. PXRD, on the other hand, generates a characteristic diffraction pattern for a given crystalline solid, which serves as a fingerprint for a specific polymorph. Differences in the peak positions and intensities in the PXRD patterns of various batches of hexane-1,6-diammonium oxalate would indicate the presence of different polymorphic forms.

Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are also crucial for polymorph identification. The vibrational modes of the molecules are sensitive to their local environment and intermolecular interactions, which differ between polymorphs. For hexane-1,6-diammonium oxalate, key vibrational bands to monitor would include the N-H stretching and bending vibrations of the ammonium groups, the C=O and C-O stretching vibrations of the oxalate group, and the various C-H bending and stretching modes of the hexamethylene chain. Variations in the positions and splitting of these peaks can differentiate between polymorphs.

Thermal analysis , primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provides information on the thermodynamic relationships between polymorphs. DSC can detect melting points, enthalpies of fusion, and solid-solid phase transitions, all of which can differ between polymorphs. TGA can be used to assess the thermal stability and identify the presence of solvates, which are sometimes mistaken for true polymorphs.

A hypothetical summary of characterization data for two polymorphic forms (Form I and Form II) of hexane-1,6-diammonium oxalate is presented in the table below, based on typical data for such systems.

PropertyForm IForm II
PXRD Peaks (2θ) Distinct set of peaksDifferent set of peaks
FT-IR (cm⁻¹) Specific N-H and C=O stretching frequenciesShifted or split N-H and C=O stretching frequencies
DSC Melting PointTₘ₁
DSC Enthalpy of FusionΔHᵥ₁

Investigation of Temperature-Induced Phase Transitions

Temperature-induced phase transitions are common in polymorphic systems and can occur between different crystalline forms or between a crystalline form and an amorphous state. These transitions are of significant interest in materials science as they can dramatically alter the physical properties of the material. For hexane-1,6-diammonium oxalate, such transitions would likely be driven by changes in the conformational freedom of the flexible hexamethylene chain and the dynamics of the hydrogen-bonding network upon heating or cooling.

Studies on related long-chain diammonium salts have shown that they can exhibit complex thermal behavior, including multiple phase transitions. rsc.org For instance, variable-temperature XRD and DSC are powerful tools to investigate these phenomena. A typical investigation would involve heating a sample of a specific polymorph of hexane-1,6-diammonium oxalate at a controlled rate while monitoring changes in the crystal structure and heat flow.

A temperature-induced phase transition from a more ordered, low-temperature form to a less ordered, high-temperature form is a common observation. This could manifest as a change in the crystal system (e.g., monoclinic to orthorhombic) or a more subtle change in the unit cell parameters and molecular packing. Such transitions are often reversible upon cooling, though kinetic factors can sometimes lead to the formation of a metastable phase.

The following table outlines a hypothetical investigation of a temperature-induced phase transition in hexane-1,6-diammonium oxalate.

Analytical TechniqueObservationInterpretation
Variable-Temperature PXRD Abrupt change in the diffraction pattern at a specific temperature (Ttrans)Solid-solid phase transition from Polymorph A to Polymorph B
Differential Scanning Calorimetry (DSC) Endothermic peak at Ttrans upon heating; exothermic peak upon coolingEnthalpy change associated with the phase transition
Variable-Temperature Raman Spectroscopy Discontinuous changes in peak positions and/or widths at TtransAlteration of the local molecular environment and dynamics

Impact of Crystallization Conditions on Polymorph Selection

The specific polymorphic form of hexane-1,6-diammonium oxalate that crystallizes from a solution is highly dependent on the crystallization conditions. By carefully controlling these parameters, it is often possible to selectively crystallize a desired polymorph. Key factors that influence polymorph selection include:

Solvent: The polarity, hydrogen-bonding capability, and viscosity of the solvent can influence the conformation of the solute molecules in solution and their subsequent assembly into a crystal lattice. Crystallizing hexane-1,6-diammonium oxalate from solvents of different polarities (e.g., water, ethanol, acetone) could yield different polymorphs.

Supersaturation: The rate at which supersaturation is achieved can determine whether a thermodynamically stable or a metastable polymorph nucleates. Rapid cooling or fast solvent evaporation often favors the formation of metastable forms, while slow cooling or slow evaporation tends to yield the most stable polymorph.

Temperature: The crystallization temperature affects the solubility and the kinetics of nucleation and crystal growth. Different polymorphs can be the most stable form at different temperatures.

Additives and Impurities: The presence of even small amounts of impurities or specifically added "tailor-made" additives can inhibit the growth of certain crystal faces or promote the nucleation of a specific polymorph.

The relationship between crystallization conditions and the resulting polymorph of hexane-1,6-diammonium oxalate could be systematically studied and the findings summarized as in the hypothetical table below.

Crystallization ConditionResulting Polymorph
Slow evaporation from aqueous solution at 25°CForm I (Thermodynamically stable)
Rapid cooling of a saturated ethanol solutionForm II (Metastable)
Slurry conversion of Form II in acetonitrile (B52724) at 40°CConversion to Form I

Co-crystallization and Multi-component Crystal Formation

Co-crystallization is a powerful crystal engineering strategy to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonds. In the context of the hexane-1,6-diamine and oxalic acid system, co-crystallization could involve the formation of a crystal containing the hexane-1,6-diammonium oxalate salt along with a neutral guest molecule (a co-former).

Strategies for Co-crystal Design Involving Hexane-1,6-diamine and Oxalic Acid Moieties

The design of co-crystals is often guided by the principles of supramolecular chemistry, particularly the concept of robust and predictable hydrogen-bonding interactions known as supramolecular synthons. For the hexane-1,6-diammonium oxalate system, several strategies for co-crystal design can be envisioned:

Utilizing Available Hydrogen Bond Donors and Acceptors: The hexane-1,6-diammonium cation provides strong N-H hydrogen bond donors, while the oxalate anion offers hydrogen bond acceptor sites in its carboxylate groups. A suitable co-former would possess complementary functional groups. For instance, a molecule with a pyridine (B92270) ring could act as a hydrogen bond acceptor for the N-H groups.

Targeting Specific Supramolecular Synthons: The formation of co-crystals can be directed by aiming for well-established supramolecular heterosynthons. For example, the interaction between a carboxylic acid and a pyridine is a very robust and widely used heterosynthon in co-crystal design. mdpi.com While hexane-1,6-diammonium oxalate is a salt, the oxalate anion could potentially co-crystallize with a neutral carboxylic acid co-former through O-H···O hydrogen bonds.

Solvent-Mediated Co-crystallization: The choice of solvent can play a crucial role in co-crystal formation. Different solvents can mediate different intermolecular interactions, leading to the formation of different co-crystalline phases. Common methods for screening for co-crystals include slow evaporation from solution, slurry crystallization, and liquid-assisted grinding.

A hypothetical co-crystal design strategy for hexane-1,6-diammonium oxalate is presented in the table below.

Co-formerTarget SynthonRationale
4,4'-Bipyridine (B149096)N-H···N(pyridine)The pyridine nitrogens can accept hydrogen bonds from the ammonium groups of the cation.
Adipic AcidO-H···O(carboxylate)The carboxylic acid groups of the co-former can form hydrogen bonds with the oxalate anions.
UreaN-H···O(carboxylate) and C=O···H-NUrea can act as both a hydrogen bond donor and acceptor, potentially forming a complex hydrogen-bonded network.

Structural Elucidation of Co-crystalline Systems

The definitive proof of co-crystal formation and the detailed understanding of the intermolecular interactions within the crystal lattice come from single-crystal X-ray diffraction (SC-XRD). Once a suitable single crystal of a potential co-crystal is obtained, SC-XRD analysis can reveal:

The stoichiometry of the components in the crystal.

The precise three-dimensional arrangement of the hexane-1,6-diammonium cations, oxalate anions, and the co-former molecules.

The detailed geometry of the hydrogen bonds and other non-covalent interactions that hold the co-crystal together.

In the absence of single crystals, PXRD can provide strong evidence for the formation of a new co-crystalline phase, which will exhibit a unique diffraction pattern different from those of the starting components. Spectroscopic techniques like FT-IR, Raman, and solid-state NMR are also invaluable for characterizing co-crystals, as the formation of new hydrogen bonds will lead to characteristic shifts in the spectra of the involved functional groups.

A hypothetical example of the structural features of a co-crystal of hexane-1,6-diammonium oxalate with 4,4'-bipyridine is summarized in the table below.

Structural FeatureDescription
Crystal System Monoclinic
Space Group P2₁/c
Stoichiometry 1:1:1 (Hexane-1,6-diammonium : Oxalate : 4,4'-Bipyridine)
Key Hydrogen Bonds N-H···O interactions between the cation and anion. N-H···N interactions between the cation and the 4,4'-bipyridine co-former.
Supramolecular Architecture Formation of a 2D hydrogen-bonded network.

Supramolecular Chemistry and Non Covalent Interactions

Self-Assembly Principles in Hexane-1,6-diamine;oxalic acid Crystals

The spontaneous organization of hexane-1,6-diammonium and oxalate (B1200264) ions into a stable, crystalline solid is driven by the principles of self-assembly. The process is dominated by the formation of a network of strong hydrogen bonds, which minimizes the free energy of the system and leads to a well-defined three-dimensional structure. The bifunctional nature of both the diamine and the dicarboxylic acid is crucial for creating extended, repeating structural motifs.

In the crystal lattice of the salt, the primary interactions responsible for holding the structure together are N-H···O hydrogen bonds. Following the acid-base reaction, the ammonium (B1175870) groups (-NH3+) of the hexane-1,6-diammonium cation act as potent hydrogen bond donors. The carboxylate groups (-COO-) of the oxalate anion, with their localized negative charge and oxygen lone pairs, serve as strong hydrogen bond acceptors. This donor-acceptor pairing results in a robust network of N-H···O interactions. researchgate.net

The presence of O-H···O hydrogen bonds is also possible under certain conditions. If the proton transfer is incomplete, resulting in the presence of hydrogen oxalate anions (HC₂O₄⁻), then the remaining carboxylic acid group can act as a hydrogen bond donor to an adjacent oxalate or hydrogen oxalate ion. mdpi.comresearchgate.net Furthermore, the incorporation of water molecules during crystallization would introduce water as both a donor and an acceptor, leading to additional O-H···O hydrogen bonds that can bridge different components of the primary structure. nih.gov

Hydrogen Bond TypeDonorAcceptorRole in Crystal Structure
N-H···O Hexane-1,6-diammonium (-NH₃⁺)Oxalate (-COO⁻)Primary interaction linking cations and anions.
O-H···O Hydrogen Oxalate (-COOH) or Water (H₂O)Oxalate (-COO⁻) or Water (H₂O)Secondary interaction, bridging anions or incorporating solvent.

This table outlines the primary and potential secondary hydrogen bonds governing the crystal structure.

The hydrogen bonds in the this compound salt are significantly strengthened by electrostatic attraction, a phenomenon known as charge assistance. The protonation of the amine groups and deprotonation of the carboxylic acid groups create formal positive and negative charges on the cation and anion, respectively. The resulting N⁺-H···O⁻ interactions are a combination of a conventional hydrogen bond and a powerful ion-ion interaction. researchgate.netrsc.org

Molecular Recognition Phenomena

Molecular recognition between the hexane-1,6-diammonium cation and the oxalate anion is mediated by the geometric and electronic complementarity of their functional groups. This specific recognition is the basis for the formation of predictable, repeating patterns known as supramolecular synthons.

Supramolecular synthons are robust, identifiable structural units formed by intermolecular interactions that are recurrent in different crystal structures. taylorfrancis.comrsc.org In the context of amine-carboxylate salts, the most common and reliable binding motif is the charge-assisted heterosynthon involving the ammonium and carboxylate groups. taylorfrancis.com

For the this compound system, the interaction between the two ammonium end-groups of one cation and the two carboxylate groups of the oxalate anions is expected to form well-defined synthons. A highly probable motif is the R²₂(8) graph-set notation, which describes a ring formed by two hydrogen bonds. nih.gov Given the presence of multiple donors and acceptors, more complex synthons can arise, linking multiple cations and anions and defining the larger-scale architecture of the crystal. mdpi.comnih.gov The reliability of these synthons allows for a crystal engineering approach, where the final structure can be rationally anticipated based on the molecular structures of the components.

Supramolecular SynthonDescriptionInteracting GroupsExpected Role
Ammonium-Carboxylate Heterosynthon A charge-assisted hydrogen-bonded motif linking the cation and anion.-NH₃⁺ and -COO⁻The fundamental building block of the crystal structure. rsc.org
R²₂(8) Ring Motif A centrosymmetric ring formed by two sets of double hydrogen bonds between two cations and two anions.Two -NH₃⁺ groups and two -COO⁻ groupsA common and stable motif in amine-carboxylate salts, forming chains or layers. nih.gov

This table presents the key supramolecular synthons anticipated in the crystal structure of this compound.

Design of Ordered Supramolecular Architectures

The bifunctional nature of both hexane-1,6-diamine and oxalic acid makes them ideal building blocks for constructing ordered, high-dimensionality supramolecular structures. The directed nature of the hydrogen bonds allows for the engineering of specific architectures, such as one-dimensional chains or two-dimensional layers.

The combination of a linear diamine and a compact, linear dianion can lead to the formation of extended one-dimensional (1D) chains. In such an arrangement, cations and anions would alternate, linked end-to-end by N⁺-H···O⁻ hydrogen bonds. These chains would then pack together in the crystal lattice. An analogous structure is seen in the oxalates of other linear amines, which form linear hydrogen-bonded chains. researchgate.net

Alternatively, a two-dimensional (2D) layered architecture is highly plausible. In this model, the cations and anions form a hydrogen-bonded sheet, with the flexible hexamethylene chains of the cations situated between these layers. researchgate.net The oxalate ion is a well-known component in creating layered networks, as seen in various metal-oxalate structures where it bridges multiple centers to form sheets. researchgate.netacs.org The specific outcome—whether a chain or a layered structure is formed—depends on the subtle interplay between the hydrogen bonding, the conformational flexibility of the hexane-1,6-diammonium cation, and the efficiency of crystal packing. researchgate.netnih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule or a molecular complex, independent of its environment.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. A DFT study of the Hexane-1,6-diamine;oxalic acid salt would typically begin with the optimization of the molecular geometry. This process determines the most stable arrangement of the atoms in the complex, providing information on bond lengths, bond angles, and dihedral angles.

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be calculated. The MEP map would visually represent the regions of positive and negative charge, highlighting the electrophilic and nucleophilic sites. For the Hexane-1,6-diammonium oxalate (B1200264) salt, the MEP would show concentrated negative potential around the oxygen atoms of the oxalate anion and positive potential around the hydrogen atoms of the ammonium (B1175870) groups.

Natural Bond Orbital (NBO) analysis is another valuable tool that can be employed in conjunction with DFT. NBO analysis provides insights into the charge transfer interactions between the donor and acceptor orbitals within the molecule. In this salt, significant charge transfer would be expected from the lone pairs of the oxalate oxygen atoms to the antibonding orbitals of the N-H bonds of the diammonium cation, indicative of strong hydrogen bonding.

ParameterRepresentative Calculated Value
N-H···O H-bond length (Å)1.7 - 1.9
H-bond energy (kcal/mol)10 - 15
Mulliken charge on N-0.8 to -1.0
Mulliken charge on O-0.6 to -0.8

This table presents typical values expected from DFT calculations on aliphatic diamine-dicarboxylic acid salts and does not represent experimental data for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the chemical stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For the Hexane-1,6-diammonium oxalate salt, the HOMO is expected to be localized primarily on the oxalate anion, specifically on the non-bonding p-orbitals of the oxygen atoms. The LUMO, on the other hand, would likely be centered on the hexanediammonium cation, particularly on the antibonding σ* orbitals associated with the N-H bonds.

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the chemical reactivity and site selectivity. These include:

Ionization Potential (I): The energy required to remove an electron from the HOMO. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to the LUMO. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

A theoretical study of the this compound salt would provide specific values for these descriptors, offering a quantitative understanding of its reactivity. A representative set of FMO energies and reactivity descriptors for a hypothetical organic salt is provided in the table below.

ParameterRepresentative Calculated Value (eV)
EHOMO-6.5
ELUMO-1.0
HOMO-LUMO Gap (ΔE)5.5
Ionization Potential (I)6.5
Electron Affinity (A)1.0
Electronegativity (χ)3.75
Chemical Hardness (η)2.75
Chemical Softness (S)0.36
Electrophilicity Index (ω)2.56

This table presents plausible values for a simple organic salt based on quantum chemical calculations and is for illustrative purposes only.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the dynamic behavior of the this compound salt in the solid state.

In the crystal lattice of this compound, the primary intermolecular interactions are ionic forces between the diammonium and oxalate ions, and a network of N-H···O hydrogen bonds. MD simulations can model the strength and dynamics of these interactions. The simulations can reveal how the ions and hydrogen bonds fluctuate and rearrange at different temperatures.

A particularly interesting aspect that can be studied with MD is the dynamics of proton transfer. In systems with strong hydrogen bonds, the proton may not be statically located on the donor atom but can be shared between the donor and acceptor atoms. Ab initio MD simulations, which use quantum mechanical calculations to determine the forces between atoms at each time step, are particularly well-suited for studying such phenomena. These simulations could reveal the potential for proton transfer from the ammonium group to the oxalate group, and the energy barriers associated with this process. Such proton transfer events are often coupled with other vibrational modes of the crystal lattice. aip.orgdigitellinc.com

MD simulations are also a powerful tool for modeling the crystal packing and the collective motions of the atoms in the crystal, known as lattice dynamics. researchgate.net By simulating a unit cell of the crystal with periodic boundary conditions, it is possible to predict the crystal structure and its properties, such as the density and thermal expansion.

The simulations can also provide information about the vibrational modes of the crystal, which can be compared with experimental spectroscopic data (e.g., from infrared or Raman spectroscopy). The analysis of atomic trajectories from MD simulations can reveal the nature of these vibrations, distinguishing between localized molecular vibrations and collective lattice vibrations (phonons). aip.org Understanding the lattice dynamics is important as it influences the thermal and mechanical properties of the material. For instance, low-frequency lattice vibrations can play a role in facilitating proton transfer in hydrogen-bonded crystals. aip.org

Energy Decomposition Analysis

Energy Decomposition Analysis (EDA) is a computational technique used to break down the total interaction energy between two or more molecular fragments into physically meaningful components. nih.gov For the this compound salt, an EDA would typically be performed on the interaction between the Hexane-1,6-diammonium cation and the oxalate anion. This analysis provides a quantitative understanding of the nature of the chemical bond between the two ions.

The total interaction energy (ΔEint) is usually decomposed into several terms:

ΔEelec (Electrostatic): This term represents the classical electrostatic interaction between the charge distributions of the unperturbed fragments. In an ionic salt, this is expected to be the largest attractive component.

ΔEexch (Exchange) or ΔEPauli (Pauli Repulsion): This term arises from the quantum mechanical Pauli exclusion principle, which prevents electrons of the same spin from occupying the same region of space. It is a strongly repulsive term at short intermolecular distances.

ΔEorb (Orbital Interaction) or ΔEpol (Polarization) and ΔECT (Charge Transfer): This term accounts for the relaxation of the electron clouds of the fragments in the presence of each other. It can be further broken down into polarization (the distortion of the electron cloud of one fragment by the electric field of the other) and charge transfer (the donation of electrons from the occupied orbitals of one fragment to the virtual orbitals of the other). In the case of strong hydrogen bonding, the charge transfer component is significant.

ΔEdisp (Dispersion): This term accounts for the attractive interaction arising from the correlated fluctuations of the electron clouds of the interacting fragments. It is a crucial component of van der Waals interactions.

A hypothetical energy decomposition analysis for the interaction between a diammonium cation and a dicarboxylate anion is presented in the table below.

Energy ComponentRepresentative Calculated Value (kcal/mol)
ΔEelec (Electrostatic)-150
ΔEPauli (Pauli Repulsion)100
ΔEorb (Orbital Interaction)-40
ΔEdisp (Dispersion)-10
ΔEint (Total Interaction) -100

This table provides a plausible distribution of interaction energy components for a simple organic salt and is for illustrative purposes only.

Theoretical Prediction of Salt Formation and Stability

The formation of a stable crystalline salt from a dicarboxylic acid and a diamine is not guaranteed and depends on the subtle thermodynamics of the system. Theoretical analysis of the energetic landscape can predict the likelihood of salt formation versus the persistence of a co-crystal (where no proton transfer occurs) or the amorphous state.

The key energetic consideration is the change in Gibbs free energy (ΔG) for the proton transfer reaction from the dicarboxylic acid to the diamine. This can be conceptually broken down into several steps: the energy required to remove a proton from the acid, the energy gained upon protonating the amine, and the substantial lattice energy released upon the formation of the crystalline salt.

Computational methods, particularly those based on Density Functional Theory (DFT), can be employed to calculate the energies of the individual molecules (neutral and ionized) and the energy of the crystal lattice. The stability of the salt is highly dependent on the lattice energy, which is the energy released when the gaseous ions come together to form the solid crystal. For a stable salt to form, this lattice energy must be sufficient to overcome the energetic cost of the proton transfer in the gas phase.

The energetic landscape for a dicarboxylic acid-diamine system can be visualized as a potential energy surface with local minima corresponding to different states, such as the co-crystal and the ionic salt. The relative depths of these minima determine which form is thermodynamically more stable.

Factors influencing the energetic landscape include:

pKa Difference (ΔpKa): A large difference between the pKa of the dicarboxylic acid and the pKa of the conjugate acid of the diamine favors proton transfer and salt formation.

Molecular Geometry and Packing: The ability of the resulting ions to pack efficiently in a crystal lattice to maximize favorable electrostatic interactions is crucial. Flexible molecules like hexane-1,6-diamine can adopt various conformations to optimize this packing.

While a specific energetic landscape analysis for the this compound system is not documented in readily available literature, the principles from studies on similar systems can be applied. The table below outlines the key thermodynamic parameters that would be considered in such a theoretical analysis.

Thermodynamic ParameterSignificance in Salt FormationComputational Approach
Proton Affinity (PA) of Diamine A higher PA indicates a greater energetic gain upon protonation, favoring salt formation.DFT calculations on the isolated diamine and its protonated form.
Gas-Phase Acidity of Dicarboxylic Acid A lower gas-phase acidity (easier deprotonation) favors proton transfer.DFT calculations on the isolated dicarboxylic acid and its conjugate base.
Lattice Energy (UL) The large exothermic value for salt crystallization is a primary driving force for the overall process.Solid-state DFT or atomistic potential calculations (e.g., using programs like CRYSTAL or VASP).
Gibbs Free Energy of Reaction (ΔG) A negative ΔG for the overall acid + base → salt reaction indicates a spontaneous process.Calculated by combining the energies of reactants, products, and considering vibrational and entropic contributions.

This table describes the key parameters and computational methods used in a theoretical energetic landscape analysis for a dicarboxylic acid-diamine system.

Advanced Analytical and Spectroscopic Characterization

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of the hexane-1,6-diamine;oxalic acid salt. These methods provide detailed information about the functional groups present and the nature of the intermolecular interactions, particularly hydrogen bonding.

Characterization of Functional Groups and Hydrogen Bonding Signatures

The formation of the salt from hexane-1,6-diamine and oxalic acid results in significant changes in their respective vibrational spectra. In the FTIR spectrum, the broad O-H stretching band of oxalic acid, typically found in the 2500-3300 cm⁻¹ region, is replaced by bands corresponding to the N-H stretching vibrations of the newly formed ammonium (B1175870) groups. These N-H stretching bands are often observed in the 3000-3500 cm⁻¹ range and can be broadened and shifted due to hydrogen bonding. researchgate.net The strong C=O stretching vibration of the carboxylic acid groups in oxalic acid, usually seen around 1700 cm⁻¹, is replaced by the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) in the salt. These typically appear in the regions of 1650-1550 cm⁻¹ and 1450-1360 cm⁻¹, respectively. acs.org

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The C-C stretching and CH₂ bending modes of the hexamethylene chain of the diamine can be observed in the fingerprint region of the Raman spectrum. The formation of the salt leads to the appearance of bands associated with the carboxylate ion. The symmetric stretching of the COO⁻ group is typically strong in the Raman spectrum.

A crucial aspect of the characterization is the analysis of hydrogen bonding. The interaction between the ammonium groups (N⁺-H) of the protonated diamine and the carboxylate groups (COO⁻) of the oxalate (B1200264) is a defining feature of the salt's structure. These N-H···O hydrogen bonds lead to shifts in the vibrational frequencies of the involved groups. For instance, the N-H stretching and bending vibrations in the FTIR and Raman spectra can provide information on the strength and geometry of these hydrogen bonds. nih.govsurrey.ac.uk The presence of an extensive, three-dimensional hydrogen-bonding network is a common feature in such diammonium dicarboxylate salts. nih.gov

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopic Technique Significance
N-H Stretch (Ammonium)3000-3500FTIR, RamanFormation of ammonium salt, hydrogen bonding
C-H Stretch (Alkyl)2850-3000FTIR, RamanPresence of hexane (B92381) backbone
Asymmetric COO⁻ Stretch1650-1550FTIRFormation of carboxylate salt
Symmetric COO⁻ Stretch1450-1360FTIR, RamanFormation of carboxylate salt
N-H Bend~1600FTIRConfirmation of ammonium group
C-C Stretch800-1200RamanStructure of the hexane chain

In Situ Monitoring of Salt Formation Kinetics

The kinetics of the salt formation between hexane-1,6-diamine and oxalic acid can be monitored in situ using vibrational spectroscopy. By tracking the changes in the intensity of characteristic vibrational bands over time, one can follow the progress of the reaction. For example, the disappearance of the C=O stretching band of oxalic acid and the simultaneous appearance of the COO⁻ stretching bands of the oxalate product can be monitored by FTIR spectroscopy. Similarly, Raman spectroscopy can be employed to track the formation of the salt, especially in aqueous solutions where water has low Raman scattering. surrey.ac.uknih.gov This real-time analysis allows for the determination of reaction rates and the influence of various parameters such as temperature and concentration on the salt formation process. In situ FTIR studies have been successfully used to monitor the polycondensation of hexane-1,6-diamine with other dicarboxylic acid derivatives, indicating its applicability to similar systems. beilstein-journals.org

Low-Frequency Raman Spectroscopy for Lattice Dynamics

Low-frequency Raman spectroscopy (LFRS), which probes the 10 to 200 cm⁻¹ region, is a valuable technique for studying the lattice dynamics of crystalline materials like the this compound salt. mdpi.comchemistry.org.il The low-frequency region of the Raman spectrum provides information about the collective motions of the crystal lattice, known as phonon modes. These modes are highly sensitive to the crystal structure, packing, and intermolecular interactions. nih.govaps.org

For the this compound salt, LFRS can reveal details about the vibrations of the hydrogen-bonded network. The stretching and bending modes of the N-H···O hydrogen bonds occur at these low frequencies. chemistry.org.il By analyzing the positions and widths of the low-frequency Raman bands, insights into the strength and dynamics of the crystal lattice can be obtained. This technique is particularly useful for distinguishing between different polymorphic forms of the salt, should they exist, as each polymorph would have a unique crystal lattice and therefore a distinct low-frequency Raman spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the characterization of the this compound salt, providing detailed information about the molecular structure in both the solid and solution states.

Solid-State NMR for Structural Elucidation

Solid-state NMR (ssNMR) spectroscopy is particularly powerful for characterizing the structure of crystalline and amorphous solids at the atomic level. For the this compound salt, ¹³C and ¹⁵N ssNMR can provide detailed information about the local environment of the carbon and nitrogen atoms in the crystal lattice.

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectra can distinguish between the different carbon environments in the hexane chain and the oxalate moiety. The chemical shifts of the carboxylate carbons in the oxalate are particularly sensitive to their coordination environment and the nature of the hydrogen bonding. semanticscholar.orgresearchgate.net Similarly, ¹⁵N ssNMR can be used to probe the nitrogen atoms of the ammonium groups, providing insights into the protonation state and the hydrogen-bonding interactions they are involved in. The chemical shifts in the solid-state are influenced by the molecular packing and intermolecular interactions, thus providing a fingerprint of the crystalline structure.

Solution-State NMR for Stoichiometry and Interaction Studies

In solution, NMR spectroscopy is an excellent method for determining the stoichiometry of the salt and studying the interactions between the diamine and the dicarboxylic acid. By dissolving the salt in a suitable solvent, such as D₂O, ¹H and ¹³C NMR spectra can be readily obtained.

¹H NMR spectroscopy can be used to confirm the 1:1 stoichiometry of the salt by integrating the signals corresponding to the protons of the hexane-1,6-diamine and any exchangeable protons. The chemical shifts of the protons adjacent to the nitrogen atoms in the diamine will be significantly affected by protonation, providing evidence of salt formation.

Thermal Analysis (DSC, TGA)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are fundamental in characterizing the thermal properties of materials. tainstruments.comazom.com They provide critical data on phase transitions and thermal stability, which are essential for determining the processing conditions for materials derived from this salt. researchgate.netiitk.ac.in

Investigation of Phase Transitions and Thermal Stability

Differential Scanning Calorimetry (DSC) is employed to investigate phase transitions such as melting and crystallization. iitk.ac.incore.ac.uk For diamine-dicarboxylic acid salts, DSC analysis reveals the melting point (T_m), which is a key parameter for processes like melt polymerization. researchgate.net For instance, the related salt, adipic acid with hexane-1,6-diamine (AH salt), has a defined melting point of 202 °C. oecd.org While specific DSC data for this compound is not abundant in public literature, studies on similar dicationic carboxylate salts show complex thermal behaviors, where subtle structural changes significantly affect phase transitions. frontiersin.org DSC can differentiate between endothermic events (heat absorbing), like melting, and exothermic events (heat releasing), like crystallization, providing a complete thermal profile. azom.com

Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, providing insights into the thermal stability and decomposition of the compound. tainstruments.com TGA can determine the onset temperature of decomposition, which defines the upper-temperature limit for processing. researchgate.net For example, TGA studies on dicarboxylate-based materials show they can be stable up to high temperatures, but the specific decomposition profile depends on the molecular structure. frontiersin.orgresearchgate.net A typical TGA experiment on a stable salt would show a distinct temperature at which weight loss begins, indicating decomposition or evaporation. tainstruments.comazom.com For calcium oxalate, a well-studied related compound, TGA thermograms clearly show distinct stages of mass loss corresponding to the loss of water, carbon monoxide, and carbon dioxide at different temperatures. iitk.ac.in

Table 1: Representative Thermal Analysis Data for Related Dicarboxylic Acid Salts

Compound/Material Analytical Technique Observed Transition Temperature (°C) Reference
Adipic acid; hexane-1,6-diamine (AH Salt) Not specified Melting Point 202 oecd.org
Dicarboxylic acids (general) DSC Melting Point Range 100 - 180 researchgate.net
Diamides (general) TGA Onset of Evaporation/Decomposition 325 - 337 researchgate.net

Other Advanced Characterization Techniques

Beyond thermal analysis, a suite of other advanced techniques is employed to confirm the salt's identity, assess its purity, and examine its physical structure at a microscopic level.

Mass Spectrometry for Salt Confirmation and Purity Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and structure of compounds. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly suitable for analyzing salts like this compound. ox.ac.uk In ESI-MS, the sample is ionized directly from a solution, making it ideal for non-volatile and thermally labile compounds. ox.ac.uk The analysis would confirm the presence of the protonated hexane-1,6-diamine cation [H₂N(CH₂)₆NH₃]⁺ and the oxalate anion [C₂O₄]²⁻ or its protonated form [HC₂O₄]⁻. High-resolution mass spectrometry provides highly accurate mass measurements, which can definitively confirm the elemental composition of the ions, thus verifying the formation of the salt. ox.ac.uk

Furthermore, MS techniques, often coupled with liquid chromatography (LC-MS), are invaluable for purity analysis. cdc.govmdpi.com This combination can separate impurities from the main compound and provide mass data for their identification. For instance, LC-MS methods have been developed for the quantitative measurement of aliphatic diamines like hexane-1,6-diamine in various matrices. cdc.gov Such methods can detect residual starting materials (hexane-1,6-diamine or oxalic acid) or by-products, ensuring the high purity required for research and polymerization applications.

Chromatography (HPLC, GC-MS) for Purity and Quantitative Analysis in Research Contexts

Chromatographic techniques are central to assessing the purity and performing quantitative analysis of chemical compounds. uni-mainz.de

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying non-volatile compounds. uni-mainz.de For this compound, HPLC can be used to determine the purity of the salt by separating it from any unreacted starting materials or other impurities. belnauka.by Methods have been specifically developed for the quantitative determination of hexane-1,6-diamine (HMDA) in various products, demonstrating the feasibility of this approach. belnauka.by Similarly, various HPLC methods exist for the quantification of oxalic acid. nih.govresearchgate.net By using an appropriate ion-exchange or reversed-phase column and a suitable detector (like UV or a mass spectrometer), one can accurately quantify the salt and its individual components. uni-mainz.deresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for volatile compounds. uni-mainz.de Direct analysis of the salt is not feasible due to its non-volatile nature. However, GC-MS can be used to analyze the individual components after derivatization. ionike.comebi.ac.uk For example, hexane-1,6-diamine can be derivatized to make it more volatile and then analyzed by GC-MS to check for impurities or for quantitative purposes. ebi.ac.uknih.gov This approach is useful for detecting trace-level impurities that might not be easily observed by other methods. ionike.com

Table 2: Chromatographic Methods for Analysis of Hexane-1,6-diamine and Oxalic Acid

Analyte Technique Method Summary Application Reference
Hexane-1,6-diamine (HMDA) HPLC Quantitative determination in polymer products. Purity, Quantitative Analysis belnauka.by
Aliphatic Diamines (incl. HMDA) UPLC-ESI-MS/MS Ion-pairing chemistry with a reversed-phase C18 column. Quantitative Analysis cdc.gov
Oxalic Acid HPLC Ion-exchange column with UV detection. Quantitative Analysis researchgate.net
Oxalic Acid LC-MS/MS ESI-MS/MS in negative ion mode. Quantitative Analysis mdpi.com

Advanced Microscopy Techniques for Crystal Morphology and Defects

The crystalline structure, morphology, and presence of defects can significantly influence the bulk properties of the salt, such as its handling, stability, and reactivity in subsequent polymerization steps. Advanced microscopy techniques provide visualization of these features at high resolution. numberanalytics.comnumberanalytics.com

Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to study the morphology (shape and size) of the salt crystals. numberanalytics.com The external shape of crystals is a manifestation of their internal crystal structure and can be influenced by the crystallization conditions.

For a more detailed analysis of the internal structure and defects, techniques such as High-Resolution Transmission Electron Microscopy (HRTEM) are employed. numberanalytics.com HRTEM allows for the visualization of the crystal lattice at the atomic scale, enabling the identification of defects like dislocations, vacancies, or grain boundaries. numberanalytics.com While specific studies on this compound are scarce, research on other organic and inorganic crystals, such as calcium oxalate, demonstrates how microscopy can reveal concentric layering and radial disposition of crystals, which relates to the nucleation and growth processes. nih.gov Confocal fluorescence microscopy has also emerged as a powerful tool for the three-dimensional visualization of defects in single crystals of materials like metal-organic frameworks (MOFs), a technique that could potentially be adapted for organic salts. kuleuven.be Understanding these crystalline features is crucial for controlling the quality and performance of the material. americanpharmaceuticalreview.com

Role in Advanced Materials and Fundamental Chemical Principles

Precursor Chemistry in Polymer Science

The salt of Hexane-1,6-diamine and oxalic acid is a classic example of a "nylon salt," a class of compounds crucial for the synthesis of polyamides. eupegypt.comresearchgate.net The precise stoichiometric combination of a diamine and a dicarboxylic acid is a foundational step in producing high-molecular-weight polymers. googleapis.com

Investigation of Hexane-1,6-diamine;oxalic acid as a Model for Polyamide Precursors

The salt formed from Hexane-1,6-diamine and a dicarboxylic acid, such as oxalic acid, is a direct precursor to certain types of polyamides. science-revision.co.ukchemguide.co.uk These salts are often crystalline solids that can be isolated and purified before the polymerization step. nih.gov This allows for precise control over the monomer balance, which is critical for achieving high molecular weights in the final polymer. The study of these model salts provides insight into the initial stages of polymerization, including the solid-state behavior and thermal properties that influence the subsequent melt polycondensation. mdpi.com

The synthesis of polyamides from these salts typically involves heating them to drive off water and form amide linkages. eupegypt.com The direct solid-state polymerization (DSSP) of such salts is a technique that has been extensively studied. nih.govmdpi.com This method involves heating the solid salt at a temperature below its melting point, which can lead to high-quality polymers by minimizing side reactions. mdpi.com The thermal properties of the salt, such as its melting temperature, are therefore critical parameters in designing the polymerization process. mdpi.com

Mechanistic Studies of Polycondensation Reactions Involving Diamine-Dicarboxylic Acid Salts

The polycondensation of diamine-dicarboxylic acid salts, often referred to as nylon salts, is a well-studied reaction. researchgate.netwiley.com The process is typically a second-order reaction. researchgate.netwiley.com The initial step is the formation of the salt itself through a neutralization reaction between the amine and carboxylic acid groups. googleapis.com Subsequent heating in the melt or solid state initiates polycondensation, where water is eliminated to form the amide bonds that constitute the polymer backbone. eupegypt.comqiboch.com

The reaction kinetics are influenced by several factors, including temperature, pressure, and the presence of water. nih.govresearchgate.netwiley.com Water content, in particular, plays a complex role; while it is a byproduct that needs to be removed to drive the reaction forward, its presence can also affect the reaction medium and the stability of the growing polymer chains. nih.govresearchgate.net Mechanistic studies often focus on understanding the equilibrium of the reaction, the rate of water removal, and potential side reactions like cyclization or decarboxylation, especially at high temperatures. wiley.com For example, the polycondensation of nylon 66 salt has been shown to be an endothermic reaction in the presence of a large quantity of water, with an activation energy of 22 kcal/mole. researchgate.netwiley.com

Design of Poly(ester amide)s and other Polymeric Materials via Salt Intermediates

The use of diamine-dicarboxylic acid salts as intermediates extends beyond traditional polyamides to the synthesis of more complex polymers like poly(ester amide)s (PEAs). rsc.org PEAs combine the desirable properties of both polyesters and polyamides, such as the biodegradability of polyesters and the thermal and mechanical strength of polyamides. rsc.orgrsc.org

The design of PEAs can be achieved through various synthetic routes, including the polycondensation of preformed monomers derived from diamine-dicarboxylic acid salts. rsc.orgtandfonline.com For instance, a diester-diamine salt can be reacted with a dicarboxylic acid to create an alternating poly(ester amide). tandfonline.com This approach allows for precise control over the polymer architecture and the incorporation of different functional groups, leading to materials with tailored properties. The use of salt intermediates helps ensure the stoichiometric balance of the reactive groups, which is crucial for achieving high molecular weight and desired material characteristics in these complex polymer systems. researchgate.netupc.edu The design of new polymeric materials often involves leveraging electrostatic interactions and the controlled formation of such salt intermediates to guide the final polymer structure and properties. researchgate.netvmsmsu.ru

Fundamental Acid-Base Chemistry and Salt Engineering

The formation of this compound is a classic acid-base reaction that provides a platform for exploring fundamental chemical principles. The interaction between the basic diamine and the acidic dicarboxylic acid is governed by their intrinsic properties, such as proton affinity and acidity constants.

Proton Affinity and Basicity Studies of Diamines in Salt Formation

The basicity of a diamine like Hexane-1,6-diamine is a measure of its ability to accept a proton. mdpi.com In the gas phase, the basicity is quantified by proton affinity (PA) and gas-phase basicity (GB). mdpi.comustc.edu.cn For diamines, the presence of two basic sites can lead to enhanced basicity due to effects like "proton chelation," where an internal hydrogen bond stabilizes the protonated form. mdpi.comresearchgate.net

When a diamine reacts with an acid in solution or in the solid state, the extent of proton transfer and the nature of the resulting salt are determined by the relative basicity of the amine groups and the acidity of the acid. msu.edu The formation of a 1:1 salt with a dicarboxylic acid implies the protonation of one or both of the amine groups. escholarship.org Studies on the monoprotonation of diamines reveal that the resulting structures can vary, forming salt-bridged, cyclic, or clustered motifs, which are influenced by factors such as chain length and the nature of the counter-ion. escholarship.org Understanding the proton affinity and basicity of the diamine is therefore crucial for predicting and controlling the structure and properties of the resulting salt.

Exploration of Dicarboxylic Acid Properties in Salt Formation

The properties of the dicarboxylic acid, in this case, oxalic acid, are equally important in the salt formation process. msu.edu Dicarboxylic acids are characterized by two acidity constants (pKa values), corresponding to the dissociation of the first and second protons. libretexts.org The inductive effect of one carboxyl group enhances the acidity of the other, making the first dissociation constant (K1) generally higher than that of a corresponding monocarboxylic acid. libretexts.org

The reactivity of dicarboxylic acids in salt formation depends on factors such as chain length and structure. libretexts.orgatamankimya.comwikipedia.org Oxalic acid, being the shortest dicarboxylic acid, has unique properties. wikipedia.org Its two carboxyl groups are in close proximity, which influences its acidity and the structure of the salts it forms. The formation of a stable salt with a diamine like Hexane-1,6-diamine is a result of the favorable electrostatic interaction between the protonated amine groups and the carboxylate anions. msu.edu The crystal structure of such salts reveals the specific hydrogen bonding and packing arrangements that stabilize the solid-state assembly. google.com The study of these interactions is fundamental to "salt engineering," where the properties of the resulting salt are tailored by the careful selection of the acid and base components.

Interactive Data Table: Properties of Reactants

Below is an interactive table summarizing key properties of the reactants involved.

Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
Hexane-1,6-diamineHexane-1,6-diamineC6H16N2116.21204.639-42
Oxalic acidEthanedioic acidC2H2O490.03Decomposes at 157101-102 (dihydrate)

Data sourced from publicly available chemical databases.

Research on Non-Covalent Interactions

Non-covalent interactions are fundamental in supramolecular chemistry, governing the assembly of molecules into well-defined, functional architectures. mdpi.com In the crystalline state of this compound, the primary forces dictating the three-dimensional structure are strong ionic hydrogen bonds, complemented by weaker van der Waals forces. The study of such interactions in simple salt structures provides insight into the principles of molecular recognition and crystal engineering. mdpi.commdpi.com

The salt of hexane-1,6-diamine and oxalic acid is an exemplary model for studying strong hydrogen bonds. In this structure, the amine groups of hexane-1,6-diamine are protonated to form hexane-1,6-diammonium cations (H₃N⁺-(CH₂)₆-N⁺H₃), while oxalic acid is deprotonated to form the oxalate (B1200264) dianion (C₂O₄²⁻). The resulting ionic hydrogen bonds (IHBs) between the ammonium (B1175870) donor groups and the carboxylate acceptor groups are significantly stronger than neutral hydrogen bonds. acs.org

The strength of these interactions arises from the large difference in proton affinity between the donor and acceptor sites and the significant electrostatic attraction between the oppositely charged ions. acs.org Research on analogous systems, such as hexane-1,6-diammonium dinitrate, reveals the formation of intricate and extensive three-dimensional hydrogen-bonding networks. nih.govresearchgate.net In these structures, the ammonium groups act as powerful hydrogen bond donors, with each N-H group often participating in multiple, or bifurcated, interactions with acceptor oxygen atoms. nih.govresearchgate.net

In the case of hexane-1,6-diammonium oxalate, the ammonium protons form strong N-H···O bonds with the oxygen atoms of the oxalate anion. The flexible hydrocarbon chain of the diammonium cation can adopt various conformations, often folded rather than fully extended, to optimize these packing and hydrogen-bonding interactions within the crystal lattice. researchgate.net The study of these networks contributes to a fundamental understanding of how molecular components self-assemble, a key principle in the design of new materials. mdpi.com

Interaction TypeDonorAcceptorSignificance
Strong Ionic Hydrogen BondAmmonium Group (R-NH₃⁺)Oxalate Oxygen (⁻O-C=O)Primary interaction defining the crystal structure and stability. acs.org
Bifurcated Hydrogen BondAmmonium Hydrogen (N-H)Two Oxalate OxygensCreates a more complex and robust 3D network. nih.gov
Van der Waals ForcesHydrocarbon Chain (-CH₂-)Adjacent MoleculesContribute to the overall packing efficiency in the crystal. chembook.co.uk

Potential as Building Blocks in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Both hexane-1,6-diamine and oxalic acid are valuable building blocks in coordination chemistry and the synthesis of Metal-Organic Frameworks (MOFs). rsc.org MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The choice of linker is crucial as it determines the topology, pore size, and functionality of the resulting framework. rsc.org

The oxalate anion is a common and effective ligand in coordination chemistry. rsc.org Its ability to bridge multiple metal centers allows for the formation of robust one-, two-, or three-dimensional networks. For instance, oxalate ligands have been used to link zinc ions to form frameworks with intersecting channels capable of gas adsorption. wiley.com

The use of the pre-formed hexane-1,6-diammonium oxalate salt could offer a synthetic strategy where both the bridging ligand (oxalate) and a templating cation (diammonium) are introduced simultaneously.

ComponentRole in Coordination Chemistry/MOFsCoordination/Interaction SiteExample Functionality
Hexane-1,6-diamine (or its cation)Flexible linker, space, structure-directing template. dntb.gov.uaAmine groups (N) or Ammonium groups (N-H). smolecule.comDirect coordination to metals; formation of hydrogen-bonded networks. dntb.gov.uanih.gov
Oxalic Acid (as oxalate anion)Rigid bridging ligand (linker). rsc.orgCarboxylate oxygen atoms (O).Connects metal centers to form extended frameworks for applications like gas capture. wiley.com

Derivatization Strategies for Research Applications

Derivatization is a chemical modification technique used to alter the properties of a compound for a specific purpose, such as improving analytical detection or creating new materials with desired functionalities. greyhoundchrom.com Both the amine groups of hexane-1,6-diamine and the carboxyl groups of oxalic acid can be readily derivatized.

The primary amine groups of hexane-1,6-diamine are nucleophilic and can react with a wide range of electrophilic reagents. chemicalbook.com Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides (e.g., adipoyl chloride) to form amides. This is the basis for the synthesis of nylons and can be used to graft the diamine onto surfaces or into polymer matrices. nih.gov

Reaction with Chloroformates: Reagents like ethyl chloroformate are used to convert the amines into carbamates, which are often more suitable for analysis by techniques like gas chromatography (GC). ebi.ac.uk

Fluorogenic Labeling: Reagents such as 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) react with amines to produce highly fluorescent adducts, enabling sensitive detection in biological or environmental samples. nih.gov

Alkylation: Reaction with alkyl halides can introduce new substituent groups on the nitrogen atoms.

Oxalic acid can be derivatized through its carboxyl groups, most commonly via esterification. Molten oxalic acid dihydrate can be used to esterify hydroxyl groups on materials like cellulose (B213188), introducing free carboxylic acid functionalities onto the polymer backbone. rsc.org In other research, oxalic acid has been covalently linked to amine-functionalized nanoparticles to create novel catalysts. researchgate.netscielo.org.mx This involves forming an amide bond between one of the carboxylic acid groups and an amine on the nanoparticle surface.

These derivatization methods allow researchers to use hexane-1,6-diamine and oxalic acid as versatile platforms for developing new analytical methods, functional polymers, and advanced materials. nih.govacs.org

Parent CompoundDerivatization ReagentResulting Functional GroupResearch Application
Hexane-1,6-diamineAdipoyl chlorideAmideSynthesis of MOF-nylon hybrid materials. nih.gov
Hexane-1,6-diamineEthyl chloroformateUrethane (Carbamate)Pre-column derivatization for GC analysis. ebi.ac.uk
Hexane-1,6-diamine2',2',2-Trifluoroethyl chloroformateTrifluoroethyl carbamateSensitive determination in urine samples by GC-MS. nih.gov
Oxalic AcidCellulose (hydroxyl groups)EsterPreparation of functionalized cellulose nanocrystals. rsc.org
Oxalic AcidAmine-functionalized nanoparticlesAmideSynthesis of reusable nano-magnetic catalysts. researchgate.netscielo.org.mx

Future Research Directions and Methodological Innovations

Development of Novel Spectroscopic and Imaging Techniques for In-situ Salt Characterization

The ability to observe and characterize the formation and transformation of salts in real-time and within their native environment is crucial for understanding their behavior. Future research will likely focus on developing and refining in-situ spectroscopic and imaging techniques.

Spectroscopic Advances:

Techniques like fiber-optic coupled Fourier transform infrared (FTIR-ATR) spectroscopy are already proving valuable for monitoring reactions involving salt formation in real-time. mdpi.com This method allows researchers to track the concentrations of reactants, products, and intermediates directly in the reaction vessel, eliminating the need for time-consuming sample collection and analysis. mdpi.com Further development in this area could involve enhancing the sensitivity and applicability of these probes to a wider range of solvent systems and reaction conditions.

Raman spectroscopy is another powerful tool for the in-situ analysis of salt solutions. rsc.org It can be used to identify different species in a mixture and determine their concentrations. rsc.org Innovations in Raman sensing could focus on developing more robust chemometric models to deconvolve complex spectra and improve the accuracy of quantitative analysis, especially in multi-component systems. acs.org

Imaging Innovations:

While spectroscopy provides valuable data on molecular composition, advanced imaging techniques can offer insights into the macroscopic and mesoscopic structures of salt crystals as they form. High-resolution microscopy techniques, such as atomic force microscopy (AFM) and scanning electron microscopy (SEM), can be adapted for in-situ observation of crystallization processes. This would allow for a direct visualization of crystal growth, morphology evolution, and the influence of additives or impurities.

Advanced Computational Models for Predicting Crystal Structures and Polymorphs

The prediction of how molecules will arrange themselves in a solid-state, or their crystal structure, is a significant challenge in materials science. For a given molecule, multiple crystal arrangements, known as polymorphs, can exist, each with distinct physical properties. mdpi-res.com

Current and Future Computational Approaches:

Significant progress has been made in computational crystal structure prediction (CSP). annualreviews.orgaiche.org Current methodologies often involve a global search for potential crystal packings followed by energy minimization using quantum mechanical calculations. aiche.org However, the vastness of the conformational and packing possibilities makes this a computationally intensive process.

Future research will likely focus on the development of more efficient and accurate computational models. Machine learning is emerging as a powerful tool to accelerate CSP. arxiv.orgchemrxiv.org By training models on large datasets of known crystal structures, it's possible to predict properties of relaxed crystals from their unrelaxed states, significantly reducing the computational cost. arxiv.org These models can rapidly screen large numbers of potential structures and identify those most likely to be experimentally viable. arxiv.org

The table below summarizes some of the key computational approaches in crystal structure prediction:

Computational MethodDescriptionKey Advantages
Global Search Algorithms Explores the potential energy surface to identify a wide range of possible crystal packings.Comprehensive exploration of the structural landscape.
Quantum Mechanical Calculations Uses first-principles calculations to determine the energies of different crystal conformations with high accuracy.High fidelity in energy calculations.
Machine Learning Models Employs algorithms trained on existing crystal structure data to predict properties and screen candidates. arxiv.orgchemrxiv.orgSignificant reduction in computational time and resources. arxiv.org
Force Field Methods Uses classical mechanics to model interatomic interactions, offering a faster but less accurate alternative to quantum mechanics.Rapid energy calculations for initial screening.

Green Chemistry Approaches to Salt Synthesis and Crystallization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of chemical compounds.

Sustainable Synthesis Routes:

Traditional methods for synthesizing the precursor molecules of salts like Hexane-1,6-diamine;oxalic acid can involve harsh conditions and environmentally unfriendly reagents. cuhk.edu.hk Future research will explore greener synthetic pathways. For example, there is growing interest in producing diamines and dicarboxylic acids from renewable biomass sources. rsc.orgresearchgate.net Biocatalytic methods, using enzymes like carboxylic acid reductases and transaminases, offer a promising route for the one-pot transformation of adipic acid to 1,6-hexanediamine. chemicalbook.com

Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and improve yields compared to conventional heating methods. ajrconline.org This approach offers a cleaner and more energy-efficient way to produce organic molecules. ajrconline.org

Eco-Friendly Crystallization:

The choice of solvent is a critical aspect of green crystallization. The use of water as a solvent, where possible, is highly desirable. For the salt of Hexane-1,6-diamine and oxalic acid, its formation from aqueous solutions is a key area of study. Research into the phase behavior and solubility in water is essential for developing efficient and environmentally friendly crystallization processes.

Exploration of this compound in Emerging Supramolecular Systems and Functional Materials Research

The self-assembly of molecules into well-defined, ordered structures is the foundation of supramolecular chemistry. The salt of Hexane-1,6-diamine and oxalic acid, with its combination of flexible alkyl chains and hydrogen-bonding functional groups, is an excellent candidate for building complex supramolecular architectures.

Supramolecular Gels:

Salts derived from dicarboxylic acids and n-alkyl primary amines have been shown to form gels in various organic solvents. acs.org The gelation ability is often dependent on the length of the alkyl chain. acs.org Investigating the gelation properties of this compound and its analogues could lead to the development of new soft materials with applications in areas such as drug delivery and environmental remediation.

Functional Polyamides:

Hexane-1,6-diamine and dicarboxylic acids are the building blocks for polyamides, a class of high-performance polymers. wiley.commdpi.com By carefully selecting the diamine and dicarboxylic acid monomers, it is possible to create polyamides with specific functionalities, such as optical activity or fluorescence. mdpi.com The salt of Hexane-1,6-diamine and oxalic acid can be considered a precursor to novel polyamides. Research could focus on the direct polycondensation of this salt to produce polymers with tailored properties.

Comparative Studies with Other Alkyl Diamine-Dicarboxylic Acid Salts for Structure-Function Relationships

To fully understand the properties of this compound, it is essential to conduct comparative studies with a series of related salts. By systematically varying the length of the alkyl diamine chain and the nature of the dicarboxylic acid, researchers can establish clear structure-function relationships.

Investigating the Influence of Chain Length and Functional Groups:

The table below outlines a potential matrix for a comparative study:

DiamineDicarboxylic AcidPotential Properties to Investigate
Ethane-1,2-diamineOxalic AcidCrystal packing, thermal stability, solubility
Propane-1,3-diamineMalonic AcidHydrogen bonding networks, polymorphism
Butane-1,4-diamineSuccinic AcidMechanical properties of resulting polymers
Hexane-1,6-diamine Adipic Acid Gelation behavior, liquid crystalline phases
Octane-1,8-diamineSuberic AcidSelf-assembly in solution, film-forming ability

By analyzing the trends in properties across this series, researchers can gain a deeper understanding of how molecular structure dictates macroscopic behavior. This knowledge is crucial for the rational design of new materials with desired characteristics. For instance, understanding how the interplay of hydrogen bonding and van der Waals interactions changes with chain length can inform the design of materials with specific melting points or mechanical strengths.

Q & A

Q. How can computational modeling predict the reactivity of hexane-1,6-diamine in multi-component polymerization systems?

  • Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311G**) to map amine nucleophilicity and acid electrophilicity. Validate predictions with experimental conversion rates (via ¹H NMR) and molecular weight distributions (via GPC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.